molecular formula C17H19FINO2 B13831539 (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid CAS No. 335104-67-1

(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid

Katalognummer: B13831539
CAS-Nummer: 335104-67-1
Molekulargewicht: 415.24 g/mol
InChI-Schlüssel: XISGSQGGJXUUEP-AACQVBLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid is a complex organic compound with a unique structure that includes an iodine atom, a fluorophenyl group, and a nortropane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid typically involves multiple steps, including the formation of the iodopropenyl group and the incorporation of the fluorophenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid include other nortropane derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.

Uniqueness

What sets this compound apart is its unique combination of an iodopropenyl group and a fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

335104-67-1

Molekularformel

C17H19FINO2

Molekulargewicht

415.24 g/mol

IUPAC-Name

(1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C17H19FINO2/c18-12-4-2-11(3-5-12)14-10-13-6-7-15(16(14)17(21)22)20(13)9-1-8-19/h1-5,8,13-16H,6-7,9-10H2,(H,21,22)/b8-1+/t13-,14+,15+,16-/m0/s1

InChI-Schlüssel

XISGSQGGJXUUEP-AACQVBLVSA-N

Isomerische SMILES

C1C[C@@H]2[C@H]([C@H](C[C@H]1N2C/C=C/I)C3=CC=C(C=C3)F)C(=O)O

Kanonische SMILES

C1CC2C(C(CC1N2CC=CI)C3=CC=C(C=C3)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.